molecular formula C20H18ClFN4OS2 B3006808 (E)-N-(3-(1H-imidazol-1-yl)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide hydrochloride CAS No. 1217203-50-3

(E)-N-(3-(1H-imidazol-1-yl)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide hydrochloride

Cat. No.: B3006808
CAS No.: 1217203-50-3
M. Wt: 448.96
InChI Key: XWJWLGXASJFPAQ-GZOLSCHFSA-N
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Description

The compound (E)-N-(3-(1H-imidazol-1-yl)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide hydrochloride is a structurally complex molecule featuring a benzothiazole core substituted with a fluorine atom at the 6-position, an imidazole-containing propyl chain, and a thiophene-linked acrylamide group. The (E)-stereochemistry of the acrylamide moiety ensures a planar configuration, which may enhance π-π stacking interactions with biological targets. The fluorine substituent likely improves metabolic stability and bioavailability, a common strategy in medicinal chemistry .

Properties

IUPAC Name

(E)-N-(6-fluoro-1,3-benzothiazol-2-yl)-N-(3-imidazol-1-ylpropyl)-3-thiophen-2-ylprop-2-enamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17FN4OS2.ClH/c21-15-4-6-17-18(13-15)28-20(23-17)25(10-2-9-24-11-8-22-14-24)19(26)7-5-16-3-1-12-27-16;/h1,3-8,11-14H,2,9-10H2;1H/b7-5+;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWJWLGXASJFPAQ-GZOLSCHFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C=CC(=O)N(CCCN2C=CN=C2)C3=NC4=C(S3)C=C(C=C4)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CSC(=C1)/C=C/C(=O)N(CCCN2C=CN=C2)C3=NC4=C(S3)C=C(C=C4)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClFN4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (E)-N-(3-(1H-imidazol-1-yl)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide hydrochloride is a novel synthetic organic molecule with potential biological activity. This compound integrates various pharmacophores, including an imidazole ring, a benzothiazole moiety, and a thiophene unit, which are known for their diverse biological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various assays, and potential therapeutic applications.

Chemical Structure and Properties

The molecular structure of the compound can be represented as follows:

 E N 3 1H imidazol 1 yl propyl N 6 fluorobenzo d thiazol 2 yl 3 thiophen 2 yl acrylamide hydrochloride\text{ E N 3 1H imidazol 1 yl propyl N 6 fluorobenzo d thiazol 2 yl 3 thiophen 2 yl acrylamide hydrochloride}

Key Properties:

PropertyValue
Molecular FormulaC16H17ClFN3OS
Molecular Weight357.44 g/mol
CAS NumberNot available

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors involved in various signaling pathways. The imidazole ring can coordinate with metal ions, enhancing its binding affinity to target proteins. The fluorine atom in the benzothiazole moiety may improve metabolic stability and bioavailability, while the thiophene unit contributes to the overall electronic properties of the molecule.

Antimicrobial Activity

Recent studies have investigated the antimicrobial properties of similar compounds featuring imidazole and benzothiazole structures. For instance, compounds with these moieties have demonstrated significant activity against Mycobacterium tuberculosis and other pathogenic bacteria. The incorporation of electron-withdrawing groups like fluorine has been shown to enhance antibacterial efficacy due to increased lipophilicity and improved penetration through bacterial membranes .

Anticancer Activity

The compound's potential as an anticancer agent has been explored through various in vitro assays. For example, derivatives of benzothiazole have shown promising results against leukemia cell lines, indicating that modifications in the structure can lead to enhanced cytotoxic effects. Compounds with similar frameworks have exhibited IC50 values in the low micromolar range against several cancer cell lines, suggesting that this compound may also possess significant anticancer properties .

Cytotoxicity Studies

Cytotoxicity assessments using mammalian cell lines (e.g., HepG2 liver cancer cells) are crucial for evaluating the safety profile of new compounds. Preliminary data suggest that while some derivatives exhibit low cytotoxicity at therapeutic concentrations, further studies are required to establish a comprehensive safety profile for this compound .

Case Studies and Research Findings

Several studies have documented the synthesis and biological evaluation of compounds related to this structure:

  • Antitubercular Activity : A series of benzothiazole–urea hybrids were synthesized and evaluated for their antitubercular activity. Some compounds demonstrated MIC values below 10 µM against M. tuberculosis, indicating strong potential for further development .
  • Antitumor Activity : Benzothiazole derivatives were tested against various cancer cell lines, showing significant inhibition of cell growth at concentrations as low as 12 µM. These findings highlight the importance of structural modifications in enhancing biological activity .
  • Cytotoxicity Assessment : Compounds derived from thiazole scaffolds showed minimal cytotoxic effects on normal human cells while maintaining efficacy against cancerous cells, underscoring their therapeutic potential .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that compounds containing imidazole and thiazole moieties exhibit significant anticancer properties. The structure of this compound suggests it may interact with various cellular targets involved in cancer proliferation. For example, the imidazole ring can facilitate interactions with biological macromolecules, potentially inhibiting tumor growth pathways. A study on similar compounds demonstrated that imidazole derivatives can inhibit specific kinases associated with cancer cell signaling pathways .

Antimicrobial Properties
Compounds with imidazole and thiazole structures have been reported to possess antimicrobial activities. The (E)-N-(3-(1H-imidazol-1-yl)propyl) moiety may enhance the compound's ability to penetrate microbial membranes, leading to effective inhibition of bacterial growth. Research has shown that thiazole derivatives exhibit potent antibacterial activity against a range of pathogens, suggesting that this compound could be evaluated for similar properties .

Biochemical Applications

Enzyme Inhibition Studies
The structure of this compound suggests potential as an enzyme inhibitor. Imidazole derivatives are known to act as inhibitors for various enzymes, including those involved in metabolic pathways. For instance, studies have shown that imidazole-based compounds can inhibit histone deacetylases (HDACs), which play a crucial role in cancer biology and epigenetics .

Binding Affinity to Biological Targets
Computational studies can be employed to predict the binding affinity of this compound to specific biological targets such as receptors or enzymes. The presence of fluorine in the benzo[d]thiazole moiety may enhance lipophilicity and improve binding characteristics, making it a candidate for further pharmacological evaluation .

Material Science Applications

Polymeric Materials
The synthesis of polymeric materials incorporating this compound could yield materials with unique properties such as increased thermal stability and enhanced mechanical strength. The incorporation of imidazole and thiazole units into polymer backbones has been shown to improve material performance in various applications, including coatings and drug delivery systems .

Case Studies and Research Findings

StudyFindings
Hussain et al. (2016)Investigated the anti-leishmanial activity of imidazole derivatives, highlighting their potential as therapeutic agents against parasitic infections .
Zia-ur-Rehman et al. (2009)Reported on the antioxidant and antifungal activities of similar compounds, suggesting broad-spectrum biological applications .
Recent Computational StudiesPredicted enhanced binding affinities for imidazole-containing compounds against specific cancer-related targets, indicating future research directions for this compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with derivatives featuring variations in substituents, heterocyclic systems, and amide linkages. Key differences in molecular properties and inferred biological implications are highlighted.

Substituent Variations on the Benzothiazole Ring
Compound Name Substituent(s) on Benzothiazole Molecular Formula Molecular Weight Key Structural Features
Target Compound 6-Fluoro C₂₀H₁₇ClFN₄OS₂ 442.9 (est.) Fluorine enhances electronegativity; thiophene acrylamide for planar interactions
(E)-N-(3-(1H-imidazol-1-yl)propyl)-N-(6-ethylbenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide hydrochloride 6-Ethyl C₂₂H₂₃ClN₄OS₂ 459.0 Ethyl group increases lipophilicity; may reduce target binding specificity
(E)-N-(3-(1H-imidazol-1-yl)propyl)-N-(4,6-difluorobenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide hydrochloride 4,6-Difluoro C₂₀H₁₇ClF₂N₄OS₂ 467.0 Dual fluorine substitution may improve solubility and metabolic resistance
(E)-N-(3-(1H-imidazol-1-yl)propyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide hydrochloride 5,7-Dimethyl C₂₂H₂₃ClN₄OS₂ 459.0 Methyl groups sterically hinder binding; potential reduction in potency

Key Observations :

  • Fluorine vs. A 6-chloro analog (e.g., ) would exhibit greater steric bulk and lipophilicity, possibly altering target engagement.
  • Difluoro Substitution () : The 4,6-difluoro derivative may enhance binding affinity to electron-deficient biological targets (e.g., ATP pockets in kinases) due to stronger dipole interactions.
  • Dimethyl Substitution () : The 5,7-dimethyl groups introduce steric hindrance, which could disrupt interactions with flat binding sites but improve metabolic stability.
Variations in the Amide Linkage and Heterocyclic Systems
Compound Name Amide Type Heterocyclic System Molecular Weight Inferred Biological Implications
Target Compound Acrylamide Thiophene 442.9 (est.) Planar structure aids in target binding; thiophene for π-stacking
N-(6-Fluoro-1,3-benzothiazol-2-yl)-N-[3-(1H-imidazol-1-yl)propyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide hydrochloride Carboxamide Dihydrobenzodioxine 453.9 (est.) Benzodioxine may reduce rigidity, affecting binding kinetics
(E)-3-(1-methyl-1H-benzo[d]imidazol-2-yl)-N-(5-methylisoxazol-3-yl)acrylamide Acrylamide Benzimidazole + Isoxazole 282.0 Benzimidazole mimics purines; isoxazole may enhance solubility

Key Observations :

  • Acrylamide vs. Carboxamide: The target’s acrylamide group (conjugated double bond) provides rigidity and planarity, favoring interactions with flat enzymatic pockets.
  • Thiophene vs. Benzimidazole/Isoxazole : Thiophene (target) offers sulfur-mediated hydrophobic interactions, while benzimidazole () mimics nucleic acid bases, suggesting divergent target preferences (e.g., kinases vs. DNA-binding proteins).
Physicochemical and Pharmacokinetic Properties

While explicit data on solubility or bioavailability are absent in the evidence, structural trends suggest:

  • Fluorine-Containing Derivatives : Higher metabolic stability due to fluorine’s resistance to oxidative metabolism .
  • Ethyl/Chloro Substituents : Increased logP values may enhance membrane permeability but reduce solubility .

Q & A

Q. What are the key considerations for optimizing the synthesis of this compound to improve yield and purity?

  • Methodological Answer : Synthesis optimization should focus on reaction conditions such as solvent choice (e.g., acetonitrile for initial coupling steps ), temperature control (reflux for 1–3 minutes for intermediate formation ), and cyclization catalysts (e.g., iodine/triethylamine in DMF for thiadiazole ring closure ). Purification via recrystallization (ethanol or acetonitrile) or column chromatography (silica gel with gradient elution) is critical to isolate the hydrochloride salt. Monitoring by TLC (e.g., Macherey-Nagel Polygram Sil G/UV254 plates) and spectroscopic validation (¹H/¹³C NMR) ensures structural fidelity .

Q. How can researchers confirm the structural integrity of this compound and its intermediates?

  • Methodological Answer : Use multi-step characterization:
  • ¹H/¹³C NMR : Assign peaks for imidazole (δ ~7.5–8.5 ppm), thiophene (δ ~6.5–7.5 ppm), and benzo[d]thiazole (δ ~7.0–8.0 ppm) .
  • X-ray crystallography : Resolve ambiguous stereochemistry (e.g., E/Z isomerism in acrylamide) by analyzing single crystals grown in ethanol/DMF .
  • Mass spectrometry (ESI-MS) : Confirm molecular ion peaks (e.g., [M+H]⁺ or [M-Cl]⁺ for the hydrochloride form) .

Q. What in vitro assays are suitable for preliminary biological activity screening?

  • Methodological Answer : Prioritize assays aligned with structural analogs:
  • Anticancer activity : MTT assays on cancer cell lines (e.g., HepG2, MCF-7) at 1–100 µM .
  • Antimicrobial activity : Broth microdilution against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
  • Apoptosis assays : Flow cytometry with Annexin V/PI staining to detect early/late apoptotic cells .

Advanced Research Questions

Q. How can contradictory data in biological activity be resolved (e.g., high potency in one assay but low in another)?

  • Methodological Answer :
  • Dose-response curves : Test a wider concentration range (e.g., 0.1–200 µM) to identify non-linear effects .
  • Off-target profiling : Screen against kinase panels or cytochrome P450 enzymes to rule out nonspecific interactions .
  • Solubility assessment : Use HPLC to quantify compound aggregation in assay media, which may artifactually reduce activity .

Q. What strategies are effective for studying structure-activity relationships (SAR) in this compound’s analogs?

  • Methodological Answer :
  • Core modifications : Replace the thiophene moiety with furan or phenyl groups to assess electronic effects .
  • Substituent variation : Introduce electron-withdrawing groups (e.g., -NO₂) on the benzo[d]thiazole ring to modulate reactivity .
  • Pharmacophore mapping : Use molecular docking (e.g., AutoDock Vina) to predict binding modes against targets like COX-1/2 or tubulin .

Q. How can researchers address stability issues during long-term storage of the hydrochloride salt?

  • Methodological Answer :
  • Lyophilization : Store as a lyophilized powder under argon at -80°C to prevent hydrolysis of the acrylamide bond .
  • Degradation profiling : Accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring to identify degradation products .

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